molecular formula C27H30ClN5O2 B2725083 (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1105231-77-3

(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2725083
CAS No.: 1105231-77-3
M. Wt: 492.02
InChI Key: WHOWHGDFBNGMMJ-UHFFFAOYSA-N
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Description

The compound (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a structurally complex molecule featuring:

  • A pyridazine core substituted with a 4-chlorophenyl group at position 4.
  • A piperidine ring linked to the pyridazine at position 2.
  • A methanone bridge connecting the piperidine to a piperazine ring bearing a 4-methoxyphenyl substituent.

The 4-chlorophenyl and 4-methoxyphenyl groups may enhance lipophilicity and receptor binding, respectively .

Properties

IUPAC Name

[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN5O2/c1-35-24-8-6-23(7-9-24)31-16-18-33(19-17-31)27(34)21-12-14-32(15-13-21)26-11-10-25(29-30-26)20-2-4-22(28)5-3-20/h2-11,21H,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOWHGDFBNGMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone, also known by its CAS number 1105231-77-3, is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H30ClN5O2C_{27}H_{30}ClN_{5}O_{2} with a molecular weight of 492.0 g/mol. The structure features a pyridazine core, which is known for its diverse biological activities, and multiple piperidine and piperazine moieties that enhance its pharmacological profile.

PropertyValue
Molecular FormulaC27H30ClN5O2
Molecular Weight492.0 g/mol
CAS Number1105231-77-3

Anticancer Activity

Research indicates that the compound possesses significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a recent study highlighted its effectiveness against mesenchymal cancer cell lines with a therapeutic index greater than 10, indicating selective toxicity towards cancer cells while sparing normal cells .

Case Study:
In a study involving derivatives of the compound, several analogs were synthesized and tested for their anticancer activity. Among these, certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyridazine derivatives are often recognized for their ability to combat bacterial infections. Preliminary tests suggest that this compound may inhibit the growth of specific bacterial strains, although detailed quantitative data is still required to establish its efficacy fully .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that similar pyridazine derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease. The exact mechanisms remain under investigation but are believed to involve the inhibition of pro-inflammatory cytokines .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could modulate receptors associated with inflammatory responses.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Analysis

Comparing this compound with other known pyridazine derivatives reveals its potential advantages:

Compound NameActivity TypeIC50/IC90 Values
PyridazinoneAnti-inflammatoryNot specified
EmorfazoneAnti-inflammatoryNot specified
(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin...)AnticancerIC50 < 10 µM

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

a) Pyridazine vs. Pyrimidine
  • Target Compound : Pyridazine core (6-membered ring with two adjacent nitrogen atoms).
  • Analog (): Pyrimidine core (6-membered ring with two non-adjacent nitrogen atoms). Pyrimidine derivatives (e.g., {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone) exhibit enhanced metabolic stability due to reduced ring strain and increased aromaticity compared to pyridazine .
b) Pyridazine vs. Thiophene
  • Analog (): Thiophene ring (5-membered sulfur-containing heterocycle).

Substituent Variations

a) 4-Methoxyphenyl vs. Sulfonyl Groups
  • Target Compound : 4-Methoxyphenyl on piperazine enhances solubility via methoxy’s electron-donating effect.
b) Chlorophenyl Positioning
  • Analog (): 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone features dual chlorophenyl groups, which may improve target affinity but increase metabolic liability compared to the target’s single chlorophenyl .

Linker and Bridging Groups

a) Methanone Bridge vs. Ether/Oxy Linkers
  • Analog (): 2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid uses an ether linkage, which may reduce steric hindrance compared to the methanone bridge in the target compound .
b) Piperazine vs. Piperidine

Data Table: Key Structural and Functional Comparisons

Compound Feature Target Compound Analog () Analog ()
Core Structure Pyridazine Pyrimidine Pyrazole
Key Substituents 4-Chlorophenyl, 4-Methoxyphenyl Sulfonyl groups Dual 4-Chlorophenyl, Hydroxypiperidine
Linker Type Methanone Sulfonamide Ethane-1,2-dione
Solubility Moderate (methoxy enhances) Low (sulfonyl reduces) Low (chlorophenyl dominates)
Synthetic Route Likely involves coupling of pyridazin-3-yl piperidine with piperazine methanone Reflux with sulfonyl chlorides and Et₃N Multi-step with hydroxyl-piperidine intermediate

Research Implications

  • Pharmacological Potential: The target compound’s 4-methoxyphenyl group may offer a balance between solubility and receptor binding, distinguishing it from sulfonyl-containing analogs () and dual chlorophenyl derivatives ().
  • Synthetic Feasibility: The methanone bridge simplifies synthesis compared to ether or sulfonamide linkers in analogs (), though purification may require optimization .

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